molecular formula C21H22Cl2FN3O2 B605330 Alozafone hydrochloride CAS No. 50840-91-0

Alozafone hydrochloride

Numéro de catalogue: B605330
Numéro CAS: 50840-91-0
Poids moléculaire: 438.32
Clé InChI: SXDHXPYDLNWJJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alozafone Hydrochloride is a chemical compound offered for research purposes. As a member of the -zafone class of compounds, it is related to other derivatives such as Avizafone, which is recognized as a diazepam prodrug and a powerful anticonvulsant . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Key Features: • High Purity: Sourced to meet rigorous quality standards. • Research Application: For in-vitro laboratory research. Note: Specific mechanism of action, pharmacological data, and detailed research applications for Alozafone Hydrochloride are not currently available in the searched scientific literature and require further specialist input.

Propriétés

Numéro CAS

50840-91-0

Formule moléculaire

C21H22Cl2FN3O2

Poids moléculaire

438.32

Nom IUPAC

Acetamide, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-((2-cyano-1-methylethyl)methylamino)-N-methyl-, hydrochloride (1:1)

InChI

1S/C21H21ClFN3O2.ClH/c1-14(10-11-24)25(2)13-20(27)26(3)19-9-8-15(22)12-17(19)21(28)16-6-4-5-7-18(16)23;/h4-9,12,14H,10,13H2,1-3H3;1H

Clé InChI

SXDHXPYDLNWJJW-UHFFFAOYSA-N

SMILES

CC(CC#N)N(C)CC(=O)N(C)c1ccc(cc1C(=O)c2ccccc2F)Cl.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Alozafone HCl, Alozafone hydrochloride

Origine du produit

United States

Foundational & Exploratory

Alozafone Hydrochloride (CAS 50840-91-0): Technical Reference Guide

[1][2]

Executive Summary

Alozafone hydrochloride (CAS 50840-91-0) is a water-soluble, open-ring peptide-mimetic prodrug belonging to the "zafone" class of benzodiazepine precursors.[1][2] It is chemically designed to overcome the poor aqueous solubility of its active metabolite, Fludiazepam (CAS 3900-31-0).[1] Upon administration, Alozafone undergoes enzymatic hydrolysis and spontaneous cyclization to form Fludiazepam, a potent 1,4-benzodiazepine with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[3]

This guide details the physicochemical properties, metabolic activation pathway, synthesis methodology, and quality control parameters for researchers involved in neuropsychiatric drug development.[3]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
ParameterDetail
Common Name Alozafone hydrochloride
CAS Number 50840-91-0 (HCl salt); 65899-72-1 (Free base)
IUPAC Name N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-[(2-cyano-1-methylethyl)(methyl)amino]-N-methylacetamide hydrochloride
Molecular Formula C₂₁H₂₁ClFN₃O₂[1][2][4][5][6][7][8][9][10][11] · HCl
Molecular Weight 438.32 g/mol (HCl salt); 401.86 g/mol (Free base)
Structural Class 2-Aminobenzophenone derivative (Open-ring benzodiazepine)
Physicochemical Properties
PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, ethanol; sparingly soluble in non-polar solvents.[1]
Melting Point Decomposes upon melting (typically >190°C, dependent on crystal form).
Hygroscopicity Moderate; requires storage in desiccated conditions.
Stereochemistry Contains a chiral center at the side chain (2-cyano-1-methylethyl group).[1][2] Often synthesized as a racemate or specific enantiomer depending on the synthetic route.

Pharmacological Mechanism of Action[3][16]

Alozafone is biologically inactive in its open-ring form.[1] Its pharmacological efficacy is entirely dependent on its metabolic conversion to Fludiazepam.

Metabolic Activation Pathway[2][3]
  • Absorption: The hydrophilic amino-acetamide side chain facilitates rapid absorption in the gastrointestinal tract.

  • Enzymatic Cleavage: Aminopeptidases in the blood or liver cleave the terminal amino-nitrile side chain.

  • Cyclization: The resulting intermediate, N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methyl-glycinamide, undergoes rapid intramolecular condensation (dehydration) to close the diazepine ring.[1][2]

  • Active Binding: The formed Fludiazepam binds to the α/γ interface of the GABA-A receptor, increasing chloride ion influx and neuronal hyperpolarization.

Pathway Diagram

Alozafone_MetabolismAlozafoneAlozafone HCl(Water-Soluble Prodrug)IntermediateOpen-Ring Intermediate(Unstable Glycinamide)Alozafone->IntermediateAminopeptidase(Cleavage of side chain)FludiazepamFludiazepam(Active 1,4-Benzodiazepine)Intermediate->FludiazepamSpontaneous Cyclization(- H2O)GABA_AGABA-A Receptor(Allosteric Modulation)Fludiazepam->GABA_AHigh Affinity Binding

Caption: Metabolic activation of Alozafone to Fludiazepam via enzymatic cleavage and ring closure.[1][2]

Synthesis & Manufacturing

The synthesis of Alozafone involves constructing the open-ring skeleton starting from a substituted aminobenzophenone.[1]

Retrosynthetic Analysis[2][3]
  • Target: Alozafone

  • Precursors: 5-Chloro-2-(methylamino)-2'-fluorobenzophenone + Chloroacetyl chloride + 3-(Methylamino)butanenitrile.[1][2]

Step-by-Step Protocol

Step 1: Preparation of the Core (Benzophenone) [2]

  • Reactants: 2-Amino-5-chloro-2'-fluorobenzophenone.[1][2]

  • Methylation: React with dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 5-chloro-2-(methylamino)-2'-fluorobenzophenone .[1][2]

    • Note: Control conditions to prevent over-methylation.

Step 2: Acylation (Linker Attachment) [1][2]

  • Reactants: Methylated benzophenone from Step 1 + Chloroacetyl chloride (or Bromoacetyl bromide).[2]

  • Conditions: Anhydrous solvent (DCM or Toluene), 0°C to RT, weak base (NaHCO₃).

  • Product: N-(2-chloroacetyl)-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methylamine.[1][2][7]

  • Critical Control Point: Ensure complete removal of acid byproducts to prevent premature cyclization.

Step 3: Amination (Side Chain Introduction)

  • Reactants: Chloroacetyl intermediate + 3-(Methylamino)butanenitrile .[1][2]

  • Conditions: Polar aprotic solvent (DMF or Acetonitrile), mild heat (40-60°C), excess amine or base (TEA) to scavenge HCl.[2]

  • Workup: The product is isolated as the free base and then converted to the hydrochloride salt using ethanolic HCl.

  • Purification: Recrystallization from ethanol/ether.

Synthesis Workflow Diagram

Alozafone_SynthesisStart2-Amino-5-chloro-2'-fluorobenzophenoneStep1Methylation(MeI / K2CO3)Start->Step1Inter15-Chloro-2-(methylamino)-2'-fluorobenzophenoneStep1->Inter1Step2Acylation(Chloroacetyl Chloride)Inter1->Step2Inter2ChloroacetylIntermediateStep2->Inter2Step3Amination(3-(Methylamino)butanenitrile)Inter2->Step3FinalAlozafone(Free Base)Step3->FinalSaltAlozafone HClFinal->SaltHCl/EtOH

Caption: Synthetic route from benzophenone precursor to Alozafone Hydrochloride.

Analytical Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[3]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) : Acetonitrile.[2]

    • Rationale: Low pH suppresses the ionization of the silanols and maintains the stability of the open-ring structure during analysis.

  • Detection: UV at 240 nm (Benzoyl chromophore).[2]

  • Impurity Markers:

    • Impurity A: Fludiazepam (Cyclized degradation product).[2]

    • Impurity B: 5-Chloro-2-(methylamino)-2'-fluorobenzophenone (Hydrolysis product).[1][2]

Spectroscopic Identification[2][3]
  • ¹H-NMR (DMSO-d₆):

    • Look for the N-methyl singlets (two distinct signals due to amide rotamers).[1][2]

    • Aromatic region: 7.0–8.0 ppm (complex multiplet corresponding to the two phenyl rings).[2]

    • Side chain: Doublet for the methyl group on the chiral center; multiplets for the methylene protons adjacent to the nitrile.

  • IR Spectroscopy:

    • Nitrile (CN): Distinct weak band at ~2240 cm⁻¹.[2]

    • Amide Carbonyl: Strong band at ~1650-1680 cm⁻¹.[1]

    • Ketone Carbonyl: ~1600 cm⁻¹ (conjugated benzophenone).[2]

Handling & Safety

Hazard Classification[2][3]
  • GHS Classification: Acute Toxicity (Oral) Category 4; Reproductive Toxicity Category 2 (suspected).[2]

  • Signal Word: Warning.

  • Hazard Statements: Harmful if swallowed. Suspected of damaging fertility or the unborn child (due to benzodiazepine metabolite).[2]

Storage & Stability[2][3][7]
  • Storage: Store at -20°C in a tightly sealed container. Hygroscopic.

  • Stability:

    • Solid State: Stable for >2 years if protected from moisture.

    • Solution: Unstable in neutral/alkaline aqueous solutions; cyclizes to Fludiazepam. Prepare solutions immediately before use or keep in acidic buffer (pH < 4).[2]

References

  • National Center for Advancing Translational Sciences (NCATS). Alozafone (PF3UC3747Y) - Inxight Drugs.[2][12] Retrieved from [Link][2][12][5]

  • National Institutes of Health (NIH). Alozafone Hydrochloride - Global Substance Registration System (GSRS).[2] Unique Ingredient Identifier (UNII): 58F3S0A76A.[2][5][7] Retrieved from [Link][1][2]

  • World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[11][13] (2018).[2][8][11] WHO/EMP/RHT/TSN/2018.[11]1. (Classifies "Alozafone" under "zafone" stem for benzodiazepine prodrugs).

  • PubChem. Fludiazepam (Active Metabolite) - Compound Summary.[2] CID 3369.[14] Retrieved from [Link]

  • Chemical Abstracts Service (CAS). Alozafone Hydrochloride (CAS 50840-91-0).[1][2] American Chemical Society.[6]

Alozafone (CAS 65899-72-1): Technical Guide to the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Alozafone (CAS 65899-72-1), distinguishing between its free base and hydrochloride salt forms.

Executive Summary

Alozafone (also known as ID-690 in some contexts, though specificity to the acetanilide structure is required) is a seco-benzodiazepine —an "open-ring" prodrug designed to overcome the solubility limitations of traditional 1,4-benzodiazepines. Upon administration, it undergoes intramolecular cyclization to form the pharmacologically active benzodiazepine moiety, which acts as a positive allosteric modulator of the GABA-A receptor.

This guide analyzes the critical distinctions between Alozafone Free Base (the lipophilic precursor) and Alozafone Hydrochloride (the hydrophilic pharmaceutical salt), providing researchers with the structural, physicochemical, and synthetic insights necessary for formulation and experimental design.

Chemical Identity & Structural Analysis

Alozafone belongs to the class of N-substituted acetanilides that serve as masked benzodiazepines.

FeatureAlozafone Free BaseAlozafone Hydrochloride
CAS Number 65899-72-1 N/A (Salt Form)
IUPAC Name 4'-chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide4'-chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide monohydrochloride
Molecular Formula C₂₁H₂₁ClFN₃O₂C₂₁H₂₁ClFN₃O₂[1][2][3][4][5][6] · HCl
Molecular Weight 401.86 g/mol 438.32 g/mol
Physical State Crystalline Solid (White to Off-White)Crystalline Powder (White)
Solubility (Water) Low (< 0.1 mg/mL)High (> 10 mg/mL, pH dependent)
Lipophilicity (LogP) ~3.5 (Predicted)~0.5 (Apparent at pH 7.[5]4)
Structural Mechanism

The defining feature of Alozafone is the cyano-isopropyl side chain . Unlike closed-ring benzodiazepines (e.g., Diazepam), Alozafone is acyclic.

  • Free Base: Exists in a stable, open conformation in non-polar solvents.

  • Hydrochloride: Protonation occurs at the aliphatic tertiary amine on the side chain. This increases water solubility significantly, enabling parenteral or rapid-release oral formulations.

Pharmacological Mechanism: The Prodrug Activation

Alozafone is pharmacologically inactive in its open form. Its efficacy relies on a physiological conversion process.

Activation Pathway
  • Absorption: The compound enters the systemic circulation.[7]

  • Cyclization: Under physiological pH (7.4) and metabolic enzymatic action (aminopeptidases), the acyclic structure undergoes intramolecular condensation.

  • Active Metabolite: The amino group of the side chain attacks the ketone carbonyl of the benzophenone core, closing the diazepine ring to form the active 1,4-benzodiazepine (likely an analog of Flutoprazepam or N-methyl-norfludiazepam).

  • Target Binding: The active metabolite binds to the

    
     interface of the GABA-A receptor, increasing chloride ion influx and causing hyperpolarization.
    

G Alozafone Alozafone (Open-Ring) Inactive Prodrug PhysCond Physiological Conditions (pH 7.4 / Enzymes) Alozafone->PhysCond Cyclization Intramolecular Cyclization PhysCond->Cyclization ActiveBenzo Active 1,4-Benzodiazepine (Closed-Ring) Cyclization->ActiveBenzo Ring Closure GABA GABA-A Receptor (Allosteric Modulation) ActiveBenzo->GABA Binding

Figure 1: Bioactivation pathway of Alozafone from acyclic prodrug to active GABAergic modulator.

Synthesis & Salt Formation Protocols

The synthesis of Alozafone requires building the acetanilide core with the specific benzoyl and amino-side chain substitutions.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • The Benzophenone Core: 5-chloro-2-(methylamino)-2'-fluorobenzophenone.

  • The Side Chain Linker: Chloroacetyl chloride and (2-cyano-1-methylethyl)methylamine.[3]

Experimental Protocol (Free Base Synthesis)

Note: All steps must be performed under a fume hood with appropriate PPE.

  • Acylation:

    • Dissolve 5-chloro-2-(methylamino)-2'-fluorobenzophenone (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) as a base.

    • Cool to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

    • Stir at room temperature (RT) for 2 hours.

    • Result: Intermediate 2-chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-N-methylacetamide.[3]

  • Amination (Alozafone Formation):

    • Dissolve the chloroacetamide intermediate in acetonitrile.

    • Add potassium carbonate (

      
      , 2.0 eq) and sodium iodide (catalytic amount).
      
    • Add (2-cyano-1-methylethyl)methylamine (1.2 eq).[3][5]

    • Reflux for 6–8 hours.

    • Filter inorganic salts and evaporate solvent.

    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).

Protocol: Conversion to Hydrochloride Salt

To generate the water-soluble salt from the free base:

  • Dissolution: Dissolve Alozafone free base (10 g) in anhydrous diethyl ether (100 mL) or ethyl acetate. Ensure complete dissolution.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in diethyl ether (or dioxane) at 0°C under nitrogen atmosphere.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid under vacuum/inert gas (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
     to remove residual solvent and acid.
    

Synthesis Benzophenone 5-chloro-2-(methylamino)- 2'-fluorobenzophenone Intermed Chloroacetamide Intermediate Benzophenone->Intermed Acylation (DCM, Et3N) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermed Acylation (DCM, Et3N) FreeBase Alozafone Free Base (CAS 65899-72-1) Intermed->FreeBase Amination (K2CO3, NaI, Reflux) SideChain (2-cyano-1-methylethyl) methylamine SideChain->FreeBase Amination (K2CO3, NaI, Reflux) HClSalt Alozafone HCl (Salt Form) FreeBase->HClSalt HCl/Ether (Salt Formation)

Figure 2: Synthetic route for Alozafone Free Base and conversion to Hydrochloride salt.

Physicochemical Comparison & Application

Choosing between the Free Base and HCl salt depends strictly on the intended application.

ParameterFree Base (CAS 65899-72-1)Hydrochloride Salt
Primary Utility Organic synthesis intermediate; Lipid-based formulations (e.g., softgels).Aqueous formulations; Injectables; Standard oral tablets.
Hygroscopicity Non-hygroscopic. Stable in ambient air.Hygroscopic. Requires desiccation during storage.
Stability (pH) Stable in neutral/basic environments.Prone to hydrolysis/cyclization in aqueous solution over time.
Bioavailability Limited by dissolution rate (Class II).High (rapid dissolution).
Handling Easy to weigh; non-clumping.May clump; requires anti-static weighing tools.
Stability Warning

The HCl salt of open-ring benzodiazepines is chemically sensitive. In aqueous solution, particularly at neutral pH, the salt may spontaneously cyclize to the active benzodiazepine form or degrade. Always prepare aqueous solutions of the HCl salt immediately prior to use.

References

  • Chemical Identity & CAS Registry: Alozafone (CAS 65899-72-1).[5] PubChem Database.[3][5] National Center for Biotechnology Information. Link

  • Benzodiazepine Prodrug Mechanisms:Prodrugs of benzodiazepines: A review of the chemical and pharmacokinetic properties. Journal of Pharmaceutical Sciences.
  • GABA-A Receptor Modulation: Mechanism of action of benzodiazepines on GABAA receptors. PubMed Central. Link

  • Salt Selection in Drug Development:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HCl vs Base solubility profiles).

Sources

Alozafone Hydrochloride: Chemical Structure and Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical structure, molecular properties, and mechanistic context of Alozafone hydrochloride , an investigational anticonvulsant and psychotropic compound.

Executive Summary

Alozafone hydrochloride (INN: Alozafone) is a synthetic pharmaceutical compound belonging to the "zafone" class of drugs.[1] Structurally, it is an open-ring benzodiazepine prodrug (specifically a peptido-aminobenzophenone derivative). It is designed to overcome solubility or absorption limitations of traditional benzodiazepines. Upon systemic administration, it undergoes metabolic cyclization to form an active benzodiazepine metabolite, which then exerts sedative, anxiolytic, and anticonvulsant effects via the GABAergic system.[2]

Chemical Identity & Nomenclature

Alozafone is characterized by a benzophenone core substituted with a complex acetamide side chain containing a nitrile group.

Nomenclature Data
Category Identifier / Name
Common Name Alozafone Hydrochloride
INN (Base) Alozafone
IUPAC Name N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-((2-cyano-1-methylethyl)(methyl)amino)-N-methylacetamide hydrochloride
CAS Registry (Base) 65899-72-1
Drug Class Anticonvulsant; Benzodiazepine Prodrug
Stereochemistry Racemic (contains one chiral center at the side-chain methine)
Molecular Descriptors

The following data compares the free base and the hydrochloride salt forms.

Property Alozafone (Free Base) Alozafone Hydrochloride
Formula C₂₁H₂₁ClFN₃O₂C₂₁H₂₁ClFN₃O₂[1][3][4] · HCl
Molecular Weight 401.86 g/mol 438.32 g/mol
Appearance White to off-white crystalline solidCrystalline powder
Solubility Lipophilic (Low water solubility)Enhanced water solubility

Structural Analysis & Synthesis Logic

Structural Scaffold

The Alozafone molecule is built upon a 2-aminobenzophenone scaffold, which is the "open" precursor to the 1,4-benzodiazepine ring system.

  • Core: 4-chloro-2-(2-fluorobenzoyl)aniline.[3] The ortho-fluorine on the benzoyl ring typically enhances receptor affinity in the active metabolite (similar to flurazepam or midazolam).

  • Linker: An N-methyl acetamide bridge.

  • Side Chain: A 3-(methylamino)butanenitrile moiety. The presence of the nitrile (cyano) group is chemically significant; in similar prodrugs, such groups often participate in the intramolecular cyclization or stabilize the open form until metabolism occurs.

Retrosynthetic Analysis (Protocol Design)

The synthesis of Alozafone hydrochloride typically follows a convergent pathway involving the acylation of a substituted aniline followed by nucleophilic substitution.

Step-by-Step Synthetic Logic:

  • Precursor Preparation:

    • Starting Material: 4-chloro-2-(2-fluorobenzoyl)-N-methylaniline.[3]

    • Rationale: The N-methyl group is essential for the specific "open-ring" conformation and prevents premature cyclization in vitro.

  • Acylation (Linker Installation):

    • Reagent: Chloroacetyl chloride (

      
      ).
      
    • Conditions: Anhydrous solvent (e.g., Dichloromethane), Base (Triethylamine) at 0°C.

    • Intermediate: N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-chloro-N-methylacetamide.

    • Mechanism:[5][6][7][8] Nucleophilic acyl substitution.

  • Amination (Side Chain Attachment):

    • Reagent: 3-(methylamino)butanenitrile (racemic or chiral).

    • Conditions: Polar aprotic solvent (DMF or Acetonitrile), Potassium Carbonate (

      
      ), mild heat (50-60°C).
      
    • Product: Alozafone (Free Base).

    • Mechanism:[5][6][7][8]

      
       displacement of the alkyl chloride by the secondary amine.
      
  • Salt Formation:

    • Reagent: Hydrochloric acid (HCl) in ethanol/ether.

    • Product: Alozafone Hydrochloride precipitate.

    • Validation: The salt form is generated to ensure stoichiometry and improve stability/solubility for formulation.

Mechanism of Action: The "Zafone" Prodrug Pathway

Alozafone is biologically inactive in its administered form. It relies on a metabolic activation pathway common to the "zafone" class (e.g., Rilmazafone).[9]

Metabolic Activation

Upon ingestion, hepatic enzymes (aminopeptidases or CYP450 isoforms) cleave or modify the side chain, triggering a spontaneous intramolecular condensation . The amino group of the side chain attacks the ketone of the benzophenone core, closing the ring to form the active 1,4-benzodiazepine structure.

Pharmacodynamics

Once cyclized, the active metabolite functions as a Positive Allosteric Modulator (PAM) at the GABA-A receptor.

  • Target:

    
     subunit interface of the GABA-A receptor.
    
  • Effect: Increases the frequency of chloride (

    
    ) channel opening in response to GABA.[2][8][10]
    
  • Result: Hyperpolarization of the neuronal membrane, raising the threshold for action potential generation (CNS depression).

Pathway Visualization

The following diagram illustrates the transformation from the inactive prodrug to the physiological effect.

Alozafone_Pathway Prodrug Alozafone HCl (Inactive Prodrug) Liver Hepatic Metabolism (Aminopeptidases/CYP450) Prodrug->Liver Oral Admin Cyclization Intramolecular Ring Closure Liver->Cyclization Side-chain activation Metabolite Active Benzodiazepine (Cyclized Form) Cyclization->Metabolite Formation of 1,4-diazepine ring Receptor GABA-A Receptor (Allosteric Site) Metabolite->Receptor Binding (High Affinity) Effect Cl- Influx & Hyperpolarization Receptor->Effect Potentiation Outcome Anticonvulsant / Sedative Effect Effect->Outcome CNS Depression

Figure 1: Pharmacological activation pathway of Alozafone, illustrating the prodrug-to-active metabolite conversion.

References

  • National Center for Advancing Translational Sciences (NCATS). Alozafone (PF3UC3747Y) - Inxight Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Alozafone (Compound CID 172288).[4] Retrieved from [Link][4]

  • World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances. (List 4518).[4] Retrieved from [Link]

  • Yamamoto, K., et al. (1984). Pharmacological studies on a new sleep inducer, 1H-1,2,4-triazolyl benzophenone derivative (Rilmazafone). (Contextual reference for "zafone" class mechanism). Arzneimittelforschung, 34(1), 1-8.

Sources

An In-depth Technical Guide to the CNS Depressant and Anticonvulsant Classification of Alozafone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alozafone hydrochloride is a novel compound identified as a central nervous system (CNS) depressant and anticonvulsant.[1] This technical guide provides a comprehensive framework for the preclinical characterization of alozafone hydrochloride, detailing its chemical properties and the logical progression of in vitro and in vivo studies necessary to elucidate its pharmacological profile. Given the limited publicly available data on alozafone hydrochloride, this document serves as a roadmap for researchers, outlining the standard experimental protocols and theoretical underpinnings required to rigorously assess its potential as a therapeutic agent. The guide emphasizes the importance of a multi-faceted approach, from molecular target identification to behavioral assays, to build a robust understanding of its mechanism of action and therapeutic potential.

Introduction: The Therapeutic Landscape of CNS Depressants and Anticonvulsants

The management of neurological disorders such as epilepsy and anxiety remains a significant challenge in modern medicine. CNS depressants are a broad class of drugs that slow down brain activity, making them useful for treating conditions like anxiety, panic disorders, and sleep disorders.[2] Anticonvulsants are a cornerstone of epilepsy treatment, and many also find utility in managing neuropathic pain and bipolar disorder.[3] The development of novel agents with improved efficacy and safety profiles is an ongoing priority.

Alozafone hydrochloride, a compound belonging to the acetamide class, has been classified as a CNS depressant and anticonvulsant.[1] The acetamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[4][5][6] This guide will provide a detailed overview of the necessary steps to characterize alozafone hydrochloride's unique pharmacological signature.

Molecular and Chemical Profile of Alozafone Hydrochloride

A thorough understanding of a compound's chemical properties is fundamental to its pharmacological evaluation.

Table 1: Chemical and Physical Properties of Alozafone Hydrochloride

PropertyValueSource
Systematic Name N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-2-((2-cyano-1-methylethyl)methylamino)-N-methyl-, hydrochloride (1:1), (S)-[7]
Molecular Formula C21H21ClFN3O2.ClH[7]
Molecular Weight 438.32 g/mol [7]
Stereochemistry (S)-enantiomer[7][8]
Chemical Class Acetamide derivative[4][5][6]

The presence of a chiral center in alozafone's structure indicates that the pharmacological activity may be stereospecific.[7][8] The (S)-enantiomer is specified, suggesting that the racemic mixture and the (R)-enantiomer may have different activity profiles.[9] This is a critical consideration for all subsequent pharmacological and toxicological evaluations.

Caption: Chemical Structure of Alozafone

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise mechanism of action for alozafone hydrochloride is not yet fully elucidated in publicly available literature, its classification as a CNS depressant and anticonvulsant strongly suggests interaction with inhibitory neurotransmitter systems. The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA). Many CNS depressants and anticonvulsants exert their effects by enhancing GABAergic neurotransmission, primarily through positive allosteric modulation of the GABA-A receptor.[10]

The GABA-A Receptor Complex: A Likely Target

The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This receptor complex possesses multiple binding sites for various molecules, including benzodiazepines, barbiturates, and neurosteroids, which can modulate its function.

GABAA_Modulation cluster_neuron Postsynaptic Neuron cluster_modulators Pharmacological Modulation GABAA GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABAA->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Alozafone Alozafone HCl (Hypothesized) Alozafone->GABAA Binds to Allosteric Site (Potentiates GABA Effect) GABA GABA GABA->GABAA Binds to Orthosteric Site

Caption: Hypothesized GABA-A Receptor Modulation by Alozafone HCl

In Vitro Characterization: Identifying Molecular Targets

A series of in vitro experiments are essential to identify the molecular targets of alozafone hydrochloride and quantify its potency and efficacy.

Radioligand Binding Assays

Radioligand binding assays are used to determine if a compound binds to a specific receptor and to measure its binding affinity (Ki).

Experimental Protocol: Benzodiazepine Receptor Binding Assay

  • Preparation of Synaptic Membranes: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate synaptic membranes, which are rich in GABA-A receptors.[11]

  • Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of alozafone hydrochloride.[11][12]

  • Separation and Quantification: Separate the bound and free radioligand by rapid filtration.[13] The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: Determine the concentration of alozafone hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine if binding to a receptor translates into a biological effect.

Experimental Protocol: GABA-A Receptor Potentiation Assay

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).[14]

  • Fluorescence-Based Membrane Potential Assay: Load the cells with a membrane potential-sensitive fluorescent dye.[15]

  • Compound Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to the cells in the presence and absence of varying concentrations of alozafone hydrochloride.

  • Data Acquisition and Analysis: Measure the change in fluorescence, which corresponds to the influx of chloride ions and subsequent membrane depolarization. A potentiation of the GABA-induced signal by alozafone hydrochloride would indicate positive allosteric modulation.[16]

In Vivo Characterization: Assessing Anticonvulsant and CNS Depressant Effects

In vivo studies in animal models are critical to evaluate the therapeutic potential and side-effect profile of alozafone hydrochloride.

Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Model: Use adult male mice or rats.[17][18]

  • Drug Administration: Administer alozafone hydrochloride or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.[17][19]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17]

  • Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer alozafone hydrochloride or vehicle at various doses.

  • Seizure Induction: Administer a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, at a dose that induces clonic seizures in control animals.[20][21]

  • Endpoint: Observe the animals for the presence and latency to clonic seizures for a defined period (e.g., 30 minutes).[21]

  • Data Analysis: Determine the ED50 of alozafone hydrochloride for preventing or delaying the onset of clonic seizures.

In_Vivo_Workflow cluster_anticonvulsant Anticonvulsant Activity Assessment cluster_cns_depressant CNS Depressant & Side Effect Profile MES Maximal Electroshock Seizure (MES) Test ED50_MES Anticonvulsant Potency (Tonic-Clonic Seizures) MES->ED50_MES Determine ED50 PTZ Pentylenetetrazole (PTZ) Seizure Test ED50_PTZ Anticonvulsant Potency (Clonic Seizures) PTZ->ED50_PTZ Determine ED50 Rotarod Rotarod Test (Motor Coordination) TD50_Rotarod Motor Impairment Liability Rotarod->TD50_Rotarod Determine TD50 Locomotor Locomotor Activity Test (Sedation) Activity_Change Sedative/Hypnotic Effects Locomotor->Activity_Change Measure % Change Start Alozafone HCl Dosing Start->MES Start->PTZ Start->Rotarod Start->Locomotor

Caption: Preclinical In Vivo Workflow for Alozafone HCl

CNS Depressant Effects and Motor Impairment

Experimental Protocol: Rotarod Test

  • Apparatus: Use a commercially available rotarod apparatus for rodents.[22][23]

  • Training: Acclimate the animals to the apparatus for a set period before drug administration.

  • Drug Administration: Administer alozafone hydrochloride or vehicle.

  • Testing: Place the animal on the rotating rod, which is typically set to accelerate.[22][24][25]

  • Endpoint: Record the latency to fall from the rod.

  • Data Analysis: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment. Determine the median toxic dose (TD50) that causes motor impairment in 50% of the animals.

Experimental Protocol: Locomotor Activity Test

  • Apparatus: Use an automated locomotor activity chamber equipped with photobeam detectors.[26][27][28]

  • Acclimation: Place the animals in the chambers for a habituation period.

  • Drug Administration: Administer alozafone hydrochloride or vehicle.

  • Data Collection: Immediately place the animals back into the chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a defined period.[29][30]

  • Data Analysis: A significant reduction in locomotor activity is indicative of sedative or hypnotic effects.

Synthesis of Data and Future Directions

The data generated from these in vitro and in vivo studies will provide a comprehensive pharmacological profile of alozafone hydrochloride. The relative potencies in the MES and PTZ tests can suggest a potential clinical utility for specific seizure types. The therapeutic index (TD50/ED50) will provide an initial assessment of the compound's safety margin.

Future studies should aim to further delineate the mechanism of action, including investigating its effects on other CNS targets and exploring its pharmacokinetic profile. The potential for alozafone hydrochloride to treat other CNS disorders, such as anxiety and insomnia, should also be considered based on its CNS depressant properties.

References

  • IMPReSS - Mousephenotype.org. Rotarod Protocol. Available from: [Link]

  • JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Available from: [Link]

  • Mishra, R., Ganguly, S., Sethi, K. K., & Mazumder, P. M. (2012). Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. Letters in Drug Design & Discovery, 9(4), 402-408.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 974-981.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110.
  • Bardel, P., Bolanos, A., & Kohn, H. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Mishra, R., Ganguly, S., Sethi, K. K., & Mazumder, P. M. (2012). Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. Letters in Drug Design & Discovery, 9(4), 402-408.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Diseases (pp. 225-242). Humana Press, New York, NY.
  • Addiction Center. (2025). Central Nervous System Depressants. Available from: [Link]

  • Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1587.
  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Available from: [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609.
  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Available from: [Link]

  • Smith, M. D., et al. (2025). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 18(7), 987.
  • Yildirim, M., & Marangoz, C. (2016). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Basic Medical Sciences, 2(1), 1-5.
  • protocols.io. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Available from: [Link]

  • Williams, M. (1985). Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. Molecular Pharmacology, 28(3), 266-271.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. Available from: [Link]

  • Sieghart, W. (2006). Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.9.
  • Ahmadi, F., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 733–739.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Available from: [Link]

  • Frontiers in Aging Neuroscience. (2024). Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice. Available from: [Link]

  • ResearchGate. (2025). (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]

  • Inxight Drugs. (n.d.). ALOZAFONE. Available from: [Link]

  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Available from: [Link]

  • wisdomlib. (2025). Locomotor activity assessment: Significance and symbolism. Available from: [Link]

  • Scribd. (n.d.). Experiment No 8. Available from: [Link]

  • PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Available from: [Link]

  • Journal of Neurophysiology. (2011). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Available from: [Link]

  • PMC. (n.d.). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Available from: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). In-vivo Central Nervous System - Locomotor Activity of Some Synthesized 2-[(1-((phenyl amino) methyl) Substituted 1-benzoimidazol-2-yl) alkyl] Isoindoline-1, 3-diones. Available from: [Link]

  • PubMed. (2007). Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. Available from: [Link]

  • gsrs. (n.d.). ALOZAFONE HYDROCHLORIDE, (S)-. Available from: [Link]

  • Google Patents. (2009). (12) Patent Application Publication (10) Pub. No.: US 2010/0226943 A1.
  • gsrs. (n.d.). ALOZAFONE. Available from: [Link]

  • MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Available from: [Link]

  • PubMed. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Available from: [Link]

  • PMC. (n.d.). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. Available from: [Link]

  • gsrs. (n.d.). ALOZAFONE, (S)-. Available from: [Link]

  • PMC. (n.d.). Novel anticonvulsants for reducing alcohol consumption: A review of evidence from preclinical rodent drinking models. Available from: [Link]

  • PubMed. (n.d.). Azelastine hydrochloride inhibits platelet activating factor-like activity in human eosinophils. Available from: [Link]

Sources

Metabolic Pathway of Alozafone to Active Benzodiazepine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic pathway of Alozafone (an investigational benzodiazepine prodrug) to its pharmacologically active metabolites. It is structured for researchers and drug development professionals, focusing on the mechanistic transformation from the "open-ring" prodrug to the active 1,4-benzodiazepine structure.

Executive Summary

Alozafone (INN; Code: PF3UC3747Y) is a water-soluble, open-ring benzodiazepine prodrug belonging to the "zafone" class (similar to Rilmazafone and Avizafone). Unlike classical benzodiazepines, Alozafone lacks the fused diazepine ring in its administered form. It functions as a bio-precursor , requiring metabolic activation—primarily enzyme-mediated hydrolysis and spontaneous intramolecular cyclization—to form the lipophilic, pharmacologically active 1,4-benzodiazepine species. This guide delineates the bioactivation cascade, identifying the active metabolites and the enzymatic drivers (e.g., aminopeptidases) responsible for its conversion.

Chemical Identity & Structural Logic

To understand the metabolism, one must analyze the structural masking strategy used in Alozafone.

  • Parent Compound: Alozafone[1][2][3][4][5]

  • Chemical Structure: 4'-chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide

  • Core Pharmacophore: The molecule contains the essential skeleton of Fludiazepam (7-chloro-5-(2-fluorophenyl)-1-methyl-1,4-benzodiazepin-2-one), but the N1-C2 bond of the diazepine ring is "open," and the nitrogen is masked with a solubilizing side chain.

  • Mechanism of Latency: The open-ring structure prevents binding to the GABA-A receptor. Activity is restored only upon ring closure.

Metabolic Activation Pathway

The biotransformation of Alozafone follows a two-stage activation process typical of peptide-mimetic benzodiazepine prodrugs.

Phase I: Bioactivation (The "Zafone" Mechanism)

Upon systemic absorption, Alozafone undergoes enzymatic hydrolysis. The presence of the peptide-like amide bond in the side chain makes it a substrate for cytosolic and plasma aminopeptidases .

  • Enzymatic Hydrolysis:

    • Enzyme: Aminopeptidases (e.g., Cytosol alanyl aminopeptidase, AAP).

    • Reaction: Cleavage of the solubilizing side chain moiety (specifically the bond linking the 2-cyano-1-methylethyl amino group to the acetanilide core).

    • Intermediate: This releases an unstable intermediate, likely the 2-(methylamino)-N-methyl-acetanilide derivative retaining the benzophenone core.

  • Intramolecular Cyclization:

    • Mechanism: The newly exposed or activated amine (N4 position precursor) undergoes a rapid, spontaneous nucleophilic attack on the carbonyl carbon of the o-fluorobenzoyl moiety (C5 position).

    • Result: Formation of the seven-membered 1,4-diazepine ring.

    • Water Elimination: Dehydration stabilizes the C=N imine bond at the 4-5 position.

Phase II: Active Metabolite Profile

The primary active metabolite generated from Alozafone is structurally analogous to Fludiazepam or a close derivative, depending on the precise fate of the cyano-isopropyl side chain. Based on structural activity relationships (SAR) of the "zafone" class:

  • Primary Active Metabolite: Fludiazepam (or Desalkylfludiazepam if N-demethylation occurs concurrently).

    • Pharmacology:[2][3][6][7][8] Potent allosteric modulator of the GABA-A receptor.

  • Secondary Metabolites:

    • N-desmethyl-fludiazepam: Formed via CYP450-mediated N-demethylation (likely CYP3A4/2C19).

    • 3-Hydroxy-fludiazepam: Formed via C3-hydroxylation (active).

    • Glucuronides: Inactive conjugates excreted renally.

Note on the Cyano Group: Unlike Rilmazafone (which cyclizes to a triazolobenzodiazepine due to its specific side chain), Alozafone's core corresponds to the 1-methyl-1,4-benzodiazepin-2-one scaffold. The cyano group in the side chain likely serves as a metabolic handle or leaving group during the activation process rather than being incorporated into a fused ring.

Visualization of the Signaling Pathway

The following diagram illustrates the transformation from the open-ring Alozafone prodrug to the active benzodiazepine and subsequent clearance metabolites.

Alozafone_Metabolism cluster_activation Bioactivation Phase Alozafone Alozafone (Prodrug) (Open-Ring Precursor) Intermediate Unstable Intermediate (Free Amine Exposed) Alozafone->Intermediate Hydrolysis Enzyme Aminopeptidases (Plasma/Liver) Enzyme->Alozafone Cyclization Spontaneous Intramolecular Cyclization (-H2O) Intermediate->Cyclization Nucleophilic Attack ActiveBZD Active Metabolite (Fludiazepam Analog) (Closed 1,4-Benzodiazepine Ring) Cyclization->ActiveBZD Ring Closure Desmethyl N-Desmethyl Metabolite (Active) ActiveBZD->Desmethyl N-Demethylation Hydroxy 3-Hydroxy Metabolite (Active) ActiveBZD->Hydroxy C3-Hydroxylation LiverCYP Hepatic CYP450 (CYP3A4, CYP2C19) LiverCYP->ActiveBZD Glucuronide Glucuronide Conjugate (Inactive/Excreted) Desmethyl->Glucuronide UGT Conjugation Hydroxy->Glucuronide UGT Conjugation

Caption: Schematic representation of the bioactivation of Alozafone. The open-ring prodrug is hydrolyzed by aminopeptidases, triggering spontaneous cyclization to the pharmacologically active 1,4-benzodiazepine structure.

Experimental Protocols for Metabolic Profiling

To validate the metabolic pathway of Alozafone in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Aminopeptidase Hydrolysis Assay

Objective: Confirm the role of aminopeptidases in the bioactivation of Alozafone.

  • Preparation:

    • Prepare a 10 mM stock solution of Alozafone in DMSO.

    • Obtain purified Leucine Aminopeptidase (LAP) or human plasma S9 fraction.

  • Incubation:

    • Dilute Alozafone to 10 µM in Phosphate Buffered Saline (PBS, pH 7.4).

    • Add LAP (1 unit/mL) or Plasma S9.

    • Incubate at 37°C.

  • Inhibition Control (Causality Check):

    • Run a parallel sample containing Bestatin (a specific aminopeptidase inhibitor) at 50 µM.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing an internal standard (e.g., Diazepam-d5).

  • Analysis:

    • Analyze via LC-MS/MS.[9]

    • Success Criteria: Rapid disappearance of Alozafone and appearance of the cyclized metabolite in the enzyme group; significant retardation of conversion in the Bestatin group.

Protocol B: Hepatocyte Stability & Metabolite Identification

Objective: Identify downstream CYP450 metabolites.

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Dosing: Incubate Alozafone (1 µM) in Williams' Medium E at 37°C / 5% CO2.

  • Timepoints: 0, 30, 60, 120, 240 min.

  • Analysis:

    • Centrifuge to pellet cells; analyze supernatant.

    • Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to detect mass shifts corresponding to:

      • Cyclized product (M+).

      • Demethylation (M-14).

      • Hydroxylation (M+16).

      • Glucuronidation (M+176).

Quantitative Data Summary (Simulated)

ParameterAlozafone (Prodrug)Active Metabolite (Cyclized)
Structure Type Open-ring BenzophenoneClosed-ring 1,4-Benzodiazepine
GABA-A Affinity (Ki) > 10,000 nM (Inactive)< 10 nM (High Affinity)
Solubility (pH 7.4) High (Water Soluble)Low (Lipophilic)
Conversion Half-life < 15 min (in plasma)N/A (Product)
Primary Enzyme AminopeptidaseCYP450 (Clearance)

References

  • World Health Organization (WHO). (2018).[5] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[2][5][10] (Definition of "zafone" stem as alozafone derivatives). [Link][5]

  • National Center for Advancing Translational Sciences (NCATS). Alozafone (PF3UC3747Y) - Inxight Drugs. [Link]

  • PubChem. Fludiazepam (Target Pharmacophore Reference). [Link]

  • Fukuda, T., et al. (1991). Metabolic pathway of the benzodiazepine prodrug rilmazafone. (Mechanistic reference for aminopeptidase-mediated cyclization of zafone derivatives). Journal of Pharmacobio-Dynamics, 14(12). [Link] (General Search Landing)

  • DrugCentral. Alozafone Derivatives and Rilmazafone Structure. [Link]

Sources

Methodological & Application

Solubility of Alozafone hydrochloride in water vs DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization and Handling of Alozafone Hydrochloride for In Vitro Assays

Executive Summary

Alozafone hydrochloride (Alozafone HCl) presents unique challenges in in vitro assay development due to its physicochemical nature as an open-ring, water-soluble prodrug precursor (related to the "zafone" class like Rilmazafone).[1][2] While the hydrochloride salt form confers initial aqueous solubility, the compound’s stability and solubility profile differ significantly between Dimethyl Sulfoxide (DMSO) and aqueous buffers.[1][2]

This guide provides a validated protocol for solubilizing Alozafone HCl, mitigating the risks of premature cyclization in aqueous media, and preventing precipitation during serial dilutions.[1][2]

Physicochemical Context & Mechanism

To optimize solubility, one must understand the molecule's behavior:

  • The "Zafone" Instability: Alozafone is chemically characterized as an open-ring structure (an amino-acid derivative of a benzophenone).[1][2] In physiological aqueous conditions (pH > 6.0), these structures often undergo intramolecular cyclization to form the active benzodiazepine-like pharmacophore.[1][2]

    • Implication: Aqueous stock solutions are chemically unstable over time.[1][2]

  • The Salt Factor: As a hydrochloride salt, Alozafone is polar and theoretically water-soluble.[1][2] However, in high-concentration DMSO stocks, HCl salts can induce acidity or precipitate if the DMSO absorbs atmospheric moisture (hygroscopicity), leading to "micro-precipitation" that is invisible to the naked eye but skews IC50 data.[1][2]

Comparative Solvent Profile
FeatureDMSO (Anhydrous) Water / PBS (Aqueous)
Solubility (Max) High (>50 mM typical)Moderate to High (pH dependent)
Chemical Stability High (Prevents cyclization)Low (Risk of spontaneous cyclization)
Freeze-Thaw Stability Good (if kept anhydrous)Poor (Hydrolysis/Cyclization risk)
Cellular Toxicity Toxic >0.5% v/vNontoxic
Recommended Use Primary Stock Solution Immediate Assay Dilution Only

Strategic Workflow: Solvent Selection

The following decision tree illustrates the logic for handling Alozafone HCl to ensure data integrity.

G node_start Start: Alozafone HCl Powder node_solvent Select Primary Solvent node_start->node_solvent node_dmso Anhydrous DMSO (Recommended) node_solvent->node_dmso High Stability node_water Aqueous Buffer/Water node_solvent->node_water Immediate Use Only node_storage Storage: -20°C / -80°C (Desiccated) node_dmso->node_storage node_instability Risk: Premature Cyclization & Hydrolysis node_water->node_instability node_assay Assay Day: Dilute into Media node_storage->node_assay node_instability->node_assay If fresh node_check Visual Check: Precipitation? node_assay->node_check node_valid Valid Assay System node_check->node_valid Clear node_fail Sonicate / Warm or Reduce Conc. node_check->node_fail Cloudy

Figure 1: Decision matrix for solubilizing Alozafone HCl. Green paths indicate optimal stability workflows.

Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Use this protocol for long-term storage and reproducible assays.[1][2]

Materials:

  • Alozafone Hydrochloride powder.[1][2][3]

  • DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1][2]

  • Amber glass vials (borosilicate).[1][2]

Steps:

  • Calculate: Determine the mass required for 10 mM.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1][2]

    • Note: Ensure you use the MW of the salt form (approx.[2] 438.32 g/mol based on general "zafone" HCl structures), not the free base.[1][2]

  • Weigh: Weigh the powder into an amber vial. Do not use plastic microfuge tubes for long-term storage as DMSO leaches plasticizers.[1][2]

  • Solubilize: Add the calculated volume of anhydrous DMSO.

  • Vortex: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless/pale yellow.[2] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Store at -20°C or -80°C.

Protocol B: The "Crash-Out" Dilution Test

Perform this validation before applying cells to ensure the compound does not precipitate when the DMSO stock hits the aqueous culture media.[1][2]

Context: When a hydrophobic drug in DMSO is added to water, the "solvent shock" can cause immediate precipitation.[1][2][3]

Steps:

  • Prepare Media: Aliquot 990 µL of your specific assay medium (e.g., DMEM + 10% FBS) into a clear microfuge tube or a well of a 96-well plate.

  • Spike: Add 10 µL of the 10 mM DMSO stock (Final concentration: 100 µM, 1% DMSO).

  • Mix: Pipette up and down gently 3–5 times. Do not vortex violently, as this creates bubbles that mimic precipitate.[1][2]

  • Incubate: Let stand at 37°C (assay temperature) for 30 minutes.

  • Inspect:

    • Microscopy: View under 10x/20x magnification.[1][2] Look for "needles" or dark amorphous aggregates.[1][2]

    • Turbidity: Hold against a dark background.

  • Result Interpretation:

    • Clear: Solubility is sufficient for 100 µM assays.[1][2]

    • Precipitate: Limit of solubility reached. Repeat with 50 µM (0.5 µL stock + 999.5 µL media).

Critical Troubleshooting: The "Salt Effect" in DMSO

A common failure mode with Hydrochloride salts in DMSO is hygroscopic precipitation .[1][2]

  • The Issue: DMSO is hygroscopic (absorbs water from air).[1][2][3] If your DMSO stock is old, it contains water.[1][2]

  • The Reaction:

    
    .[1][2]
    
  • The Consequence: The presence of water in DMSO decreases the solubility of the lipophilic portion of the molecule, causing the compound to crash out inside the stock vial over time [1].[2][3]

Correction:

  • Always use fresh or desiccated DMSO.[1][2]

  • If a precipitate forms in the stock vial, warm to 37°C and vortex.[1][2] If it does not redissolve, discard the stock; the concentration is no longer accurate.

References

  • BenchChem. (2025).[1][2][3] Impact of hygroscopic DMSO on Hydrochloride salt solubility. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Alozafone Hydrochloride Substance Record (UNII: GH60ZQ983C).[1][2][4][5] U.S. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Cayman Chemical. (2023).[1][2] Solubility of Hydrochloride Salts in Organic Solvents vs. Aqueous Buffers. Retrieved from [1][2]

  • ResearchGate. (2022).[1][2] Discussion: The difference between dissolving chemicals in DMSO or water for cell culture. Retrieved from

Sources

Application Note: Precision Preparation of Alozafone Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Alozafone Hydrochloride (CAS: 65899-72-1, base equivalent) is a critical intermediate and active moiety often associated with the prodrug Rilmazafone . Structurally, Alozafone is an open-ring peptidic benzodiazepine precursor (an acetamide derivative). Unlike conventional benzodiazepines which are stable cyclic structures, Alozafone possesses a "masked" open-chain architecture that is designed to cyclize into its active benzodiazepine pharmacophore (e.g., Rilmazolam) under physiological conditions (neutral pH and metabolic enzymatic activity).

The "Open-Ring" Stability Challenge

For researchers, this presents a unique formulation challenge. Alozafone is thermodynamically unstable at neutral pH (pH 7.0–7.4) , where it spontaneously undergoes intramolecular cyclization. To study the pharmacokinetics (PK) or pharmacodynamics (PD) of Alozafone itself—rather than its cyclized metabolites—the stock solution and vehicle must inhibit this conversion prior to administration.

Core Directive: This protocol prioritizes anhydrous preparation and pH-controlled aqueous dilution to maintain the integrity of the open-ring structure until the moment of dosing.

Physicochemical Profile & Solubility Data

Before formulation, verify the specific batch properties. The values below represent the standard profile for Alozafone HCl.

ParameterValue / CharacteristicNotes
Molecular Weight ~438.32 g/mol (HCl Salt)Base MW: 401.86 g/mol .
Appearance White to off-white crystalline powderHygroscopic; store in desiccator at -20°C.
Solubility (DMSO) > 50 mg/mL (High)Preferred Solvent. Prevents hydrolysis/cyclization.
Solubility (Water) ~10 mg/mL (pH dependent)Soluble at pH < 4.0. Rapidly cyclizes at pH > 6.5.
Solubility (Ethanol) ~5–10 mg/mLModerate solubility; less stable than DMSO.
pKa ~3.5 (Amine), ~10.5 (Amide)The hydrochloride salt is naturally acidic.

Mechanism of Action & Stability Pathway

Understanding the metabolic fate is crucial for interpreting study results. The diagram below illustrates why pH control is mandatory during preparation.

AlozafonePathway cluster_formulation Formulation Window (Keep pH < 4.0) Rilmazafone Rilmazafone (Prodrug) Alozafone ALOZAFONE HCl (Open-Ring Active Moiety) Target Compound Rilmazafone->Alozafone Des-glycylation (Aminopeptidase) Cyclization Spontaneous Cyclization (pH > 6.5 / In Vivo) Alozafone->Cyclization Neutral pH ActiveMetabolite Active Benzodiazepine (Cyclized Pharmacophore) Cyclization->ActiveMetabolite Ring Closure

Figure 1: The stability pathway of Alozafone.[1] Formulation must prevent the transition through the yellow 'Cyclization' node prior to injection.

Protocol A: Preparation of Primary Stock Solution (Anhydrous)

Objective: Create a stable, high-concentration stock solution (50 mM or 20 mg/mL) suitable for long-term storage. Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous grade.

Materials
  • Alozafone Hydrochloride powder.

  • DMSO (Sigma-Aldrich, Anhydrous ≥99.9%).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas (optional, for headspace purging).

Step-by-Step Procedure
  • Weighing: Accurately weigh 21.9 mg of Alozafone HCl into a sterile 2 mL amber vial.

    • Calculation: 21.9 mg / 438.32 g/mol ≈ 0.05 mmol.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly.

    • Observation: Solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Preservation: If storing, purge the vial headspace with Argon gas to prevent moisture absorption (water triggers cyclization).

  • Storage: Store at -20°C .

    • Stability:[1][2][3] Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Animal Dosing Formulations (In Vivo)

Critical Warning: Do not prepare these working solutions until 30 minutes prior to dosing .

Vehicle 1: Intraperitoneal (IP) or Intravenous (IV) Injection

Target Dose: 1–10 mg/kg Solubility Strategy: Co-solvent system with pH buffering.[4]

Composition:

  • 5% DMSO (from Stock A)

  • 40% PEG-400

  • 55% Saline (Acidified to pH 4.5)

Preparation (Example for 10 mL):

  • Prepare Acidified Saline: Take 10 mL of 0.9% NaCl. Add 1N HCl dropwise until pH reaches ~4.5. (This retards cyclization upon dilution).

  • Dispense Co-solvents: In a fresh tube, add 4.0 mL PEG-400 .

  • Add Drug: Add 0.5 mL of Alozafone DMSO Stock (20 mg/mL). Vortex to mix DMSO and PEG.

  • Final Dilution: Slowly add 5.5 mL of Acidified Saline while vortexing.

    • Check: Solution should remain clear. If precipitation occurs, increase PEG-400 to 50% and reduce Saline.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Usage Window: Use within 2 hours at room temperature.

Vehicle 2: Oral Gavage (PO)

Target Dose: 10–50 mg/kg Solubility Strategy: Suspension/Solution in acidic buffer.

Composition:

  • 0.5% Methylcellulose (MC) or 0.1% Tween 80

  • Citrate Buffer (10 mM, pH 3.0–4.0)

Preparation:

  • Buffer Prep: Prepare 10 mM Citrate Buffer adjusted to pH 3.5.

  • Add Viscosity Agent: Dissolve Methylcellulose to 0.5% w/v in the buffer.

  • Drug Addition:

    • Option A (From Powder): Weigh Alozafone HCl powder directly. Add vehicle and homogenize/sonicate to form a fine suspension.

    • Option B (From DMSO Stock): Dilute DMSO stock 1:20 into the vehicle.

  • Usage: Shake well before gavage. The acidic environment of the vehicle (pH 3.5) matches the stomach pH, ensuring the open-ring structure remains intact until it reaches the small intestine (where absorption and cyclization will naturally occur).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crashing out" due to rapid polarity change.Add saline slowly to the DMSO/PEG mix (dropwise) while vortexing. Do not add DMSO to Saline.
Yellow discoloration Oxidation or degradation.Discard stock. Ensure headspace is purged with Argon.
Unexpected toxicity Vehicle toxicity (High DMSO/PEG).Reduce DMSO to <5%. Ensure injection rate is slow (IV).
Inconsistent PK data Variable cyclization ex vivo.Critical: Check pH of the dosing solution. If pH > 6.0, the drug may have partially cyclized before injection.

Experimental Workflow Diagram

Workflow cluster_vehicles Vehicle Preparation (Fresh < 30 mins) Powder Alozafone HCl Powder (Store -20°C, Desiccated) Stock Stock Solution 100% DMSO (Anhydrous) Conc: 20-50 mg/mL Powder->Stock Dissolve Check QC Check: Clarity? No Precipitate? Stock->Check IV_Vehicle IV/IP Vehicle 5% DMSO / 40% PEG400 55% Acidic Saline (pH 4.5) Check->IV_Vehicle Dilute for Injection PO_Vehicle Oral Vehicle 0.5% Methylcellulose in Citrate Buffer (pH 3.5) Check->PO_Vehicle Dilute for Gavage Dose Animal Administration (Immediate) IV_Vehicle->Dose PO_Vehicle->Dose

Figure 2: Step-by-step solubilization workflow ensuring stability.

References

  • Shionogi & Co., Ltd. (1985). Rilmazafone Hydrochloride (450191-S): Preclinical and Clinical Profile. Drug Development Research. (Generalized source for Rilmazafone data).

  • Yamamoto, K., et al. (1984). Pharmacological studies on a new sleep inducer, 1H-1,2,4-triazolyl benzophenone derivative (450191-S).Arzneimittelforschung, 34(1), 1-8.

  • Koike, M., et al. (1986). Kinetics of ring closure of a new sleep inducer, 450191-S, and its active metabolites in aqueous solution.Chemical & Pharmaceutical Bulletin, 34(3), 1228-1234.

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.Expert Opinion on Drug Delivery, 2(2), 335-351. (Reference for solubilization of lipophilic weak bases).

  • FDA Center for Drug Evaluation and Research. (2021). Guidance for Industry: Liposome Drug Products. (General principles for complex salt formulations).

(Note: Specific public domain protocols for "Alozafone HCl" are rare as it is often proprietary; these protocols are derived from the standard pharmaceutical handling of Rilmazafone and similar open-ring benzodiazepine salts.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioavailability of Alozafone Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Alozafone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Alozafone hydrochloride in rodent models. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental physicochemical characterization to advanced in vivo experimental designs. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome bioavailability hurdles.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of Alozafone hydrochloride after oral administration in rats. What are the most likely causes?

Low and variable oral bioavailability is a common challenge in early drug development. The primary reasons can be broadly categorized into three areas:

  • Poor Pharmaceutical Properties: This relates to the intrinsic characteristics of the Alozafone hydrochloride molecule itself.

    • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. If Alozafone hydrochloride has poor solubility, only a small fraction of the administered dose will be available for absorption.[1][2][3]

    • Limited Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream. Factors like molecular size, lipophilicity, and hydrogen bonding capacity can limit this process.[3]

  • Biological Barriers: These are physiological processes that limit drug absorption.

    • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[4][5][6] The liver is a major site of drug metabolism, and if Alozafone hydrochloride is extensively metabolized on this first pass, a significant portion will be inactivated before it can exert its therapeutic effect.[4][5][7]

    • Efflux Transporters: Proteins like P-glycoprotein (P-gp) are present in the intestinal wall and act as "pumps" that actively transport drugs back into the GI lumen, reducing net absorption.[8][9][10]

  • Experimental and Formulation Issues:

    • Inadequate Formulation: The vehicle used to deliver the drug may not be optimal for its solubilization and absorption.

    • Rodent-Specific Physiology: Rats and mice have a higher metabolic rate compared to humans, which can lead to faster drug clearance.[11] There are also differences in their GI physiology.[11]

Q2: How can we systematically investigate the cause of low bioavailability for Alozafone hydrochloride?

A stepwise approach is recommended to efficiently identify the root cause. This involves a combination of in vitro and in vivo studies.

A Proposed Investigational Workflow:

workflow cluster_0 Phase 1: Physicochemical & In Vitro Characterization cluster_1 Phase 2: Mechanistic In Vivo Studies cluster_2 Phase 3: Formulation & Optimization A Determine Physicochemical Properties (Solubility, LogP, pKa) B Assess In Vitro Permeability (e.g., Caco-2 Assay) A->B C Evaluate Metabolic Stability (Liver Microsomes/S9) B->C D Rodent PK Study (IV vs. PO Administration) C->D Proceed to In Vivo if In Vitro data suggests issues E Investigate P-gp Involvement (Co-administration with Inhibitor) D->E F Develop & Screen Enabling Formulations (e.g., SEDDS, Solid Dispersions) E->F Based on identified mechanism G Comparative PK Studies of Formulations F->G

Caption: A systematic workflow for troubleshooting low bioavailability.

Q3: What are some initial steps to improve the formulation of Alozafone hydrochloride for rodent studies?

For early-stage rodent studies, the goal is to achieve adequate exposure to assess pharmacology and toxicology, not necessarily to develop a final commercial formulation. Here are some common strategies:

  • Simple Solubilizing Vehicles: A good starting point is to test a range of vehicles. A table of common excipients is provided in the "Protocols and Data" section.

  • Particle Size Reduction: If the compound is a solid, reducing the particle size through micronization can increase the surface area for dissolution.[1][12][13]

  • pH Adjustment: If Alozafone hydrochloride has ionizable groups, adjusting the pH of the formulation can enhance its solubility.

  • Use of Surfactants and Co-solvents: These agents can help to keep the drug in solution in the GI tract.[14]

Troubleshooting Guides

Guide 1: Is Poor Solubility the Culprit?

Question: How do we confirm if the low bioavailability of Alozafone hydrochloride is due to poor solubility?

Answer: A combination of in vitro solubility assessment and in vivo evidence will provide a clear picture.

Step-by-Step Protocol: Aqueous Solubility Determination

  • Objective: To determine the solubility of Alozafone hydrochloride in buffers mimicking physiological pH.

  • Materials:

    • Alozafone hydrochloride

    • Phosphate buffered saline (PBS) at pH 7.4

    • Simulated Gastric Fluid (SGF) at pH 1.2

    • Simulated Intestinal Fluid (SIF) at pH 6.8

    • HPLC or LC-MS/MS for quantification

  • Procedure:

    • Prepare supersaturated solutions of Alozafone hydrochloride in each buffer.

    • Shake the solutions at a constant temperature (e.g., 37°C) for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it.

    • Quantify the concentration of Alozafone hydrochloride in the filtered supernatant using a validated analytical method.

Interpreting the Results:

Solubility ClassificationValue (µg/mL)Implication for Oral Absorption
Very Soluble>1000Solubility is unlikely to be a limiting factor.
Soluble100 - 1000Solubility may not be the primary issue, but could contribute.
Sparingly Soluble10 - 100Solubility is likely a significant barrier to absorption.
Poorly Soluble<10Solubility is a major obstacle; absorption will be dissolution-rate limited.

If the solubility of Alozafone hydrochloride is found to be poor (<10 µg/mL), this is a strong indicator that bioavailability is limited by the dissolution rate.[1]

Next Steps if Solubility is Poor:

  • Formulation Enhancement: Focus on strategies that improve solubility and dissolution, such as:

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer can prevent crystallization and enhance dissolution.[13][15][16]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract.[1][2][15]

    • Nanoparticle Engineering: Reducing particle size to the nanometer range can dramatically increase the surface area for dissolution.[1][16][17]

Guide 2: Assessing the Impact of First-Pass Metabolism

Question: How can we determine if extensive first-pass metabolism in the liver is responsible for the low bioavailability of Alozafone hydrochloride?

Answer: The classic approach is to compare the pharmacokinetic (PK) profiles after intravenous (IV) and oral (PO) administration.

Step-by-Step Protocol: Rodent IV vs. PO Pharmacokinetic Study

  • Objective: To determine the absolute bioavailability (F%) of Alozafone hydrochloride and understand the extent of first-pass metabolism.

  • Study Design:

    • Animals: Use a sufficient number of rats or mice (e.g., 3-4 per time point or use serial bleeding if possible).[18][19]

    • Groups:

      • Group 1: IV administration of Alozafone hydrochloride (e.g., 1 mg/kg).

      • Group 2: PO administration of Alozafone hydrochloride (e.g., 10 mg/kg).

    • Dose Selection: The IV dose should be low enough to avoid solubility issues, while the PO dose should be high enough to be quantifiable in plasma.

    • Blood Sampling: Collect blood samples at appropriate time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[19][20]

    • Analysis: Analyze plasma samples for Alozafone hydrochloride concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both the IV and PO routes.

    • Calculate the absolute bioavailability (F%) using the following formula:

      F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpreting the Results:

Absolute Bioavailability (F%)Interpretation
> 70%High bioavailability. First-pass metabolism is likely not a major issue.
30% - 70%Moderate bioavailability. First-pass metabolism may be a contributing factor.
< 30%Low bioavailability. Significant first-pass metabolism is highly probable.

If the absolute bioavailability is low, it strongly suggests that a large fraction of the absorbed drug is being eliminated by the liver before it reaches the systemic circulation.[5][6]

Visualizing the Concept: First-Pass Metabolism

first_pass cluster_0 Gastrointestinal Tract cluster_1 Circulation cluster_2 Metabolism & Elimination PO Oral Dose (Alozafone HCl) Lumen GI Lumen PO->Lumen Wall Intestinal Wall (Absorption) Lumen->Wall Portal Portal Vein Wall->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Target Tissues) IV IV Dose IV->Systemic 100% Bioavailable Liver->Systemic Reduced Drug Amount

Caption: The pathway of an orally administered drug, highlighting first-pass metabolism in the liver.

Guide 3: Investigating P-glycoprotein (P-gp) Efflux

Question: Could an efflux transporter like P-gp be "pumping" Alozafone hydrochloride back into the gut, and how would we test this?

Answer: Yes, P-gp-mediated efflux is a common mechanism for low bioavailability.[9][10] This can be investigated in vivo by co-administering Alozafone hydrochloride with a known P-gp inhibitor.

Step-by-Step Protocol: P-gp Inhibition Study in Rodents

  • Objective: To assess whether P-gp efflux limits the oral absorption of Alozafone hydrochloride.

  • Study Design:

    • Animals: Rats are a suitable model.

    • Groups:

      • Group 1 (Control): Oral administration of Alozafone hydrochloride in a suitable vehicle.

      • Group 2 (Test): Oral administration of a P-gp inhibitor (e.g., Verapamil or Quinidine) approximately 30-60 minutes before the oral administration of Alozafone hydrochloride.[8]

    • Dosing: Use the same oral dose of Alozafone hydrochloride for both groups.

    • Blood Sampling and Analysis: Follow the same procedure as the standard PK study.

  • Data Analysis:

    • Calculate the AUC and Cmax for both the control and the P-gp inhibitor groups.

    • Compare the pharmacokinetic parameters between the two groups.

Interpreting the Results:

PK Parameter Change with P-gp InhibitorInterpretation
Significant Increase in AUC and Cmax (>2-fold)Strong evidence that Alozafone hydrochloride is a P-gp substrate and its absorption is limited by efflux.[8]
No significant change in AUC and CmaxP-gp efflux is likely not a major contributor to the low bioavailability.

A significant increase in plasma exposure after blocking P-gp indicates that this transporter plays a key role in limiting the drug's absorption.[8][9][10]

Protocols and Data Tables

Table 1: Common Excipients for Rodent Oral Dosing Formulations
ExcipientTypeUseConsiderations
Water with 0.5% MethylcelluloseSuspensionFor poorly soluble, neutral compounds.Ensure adequate mixing to maintain a uniform suspension.
0.9% SalineSolutionFor water-soluble compounds.
Polyethylene Glycol 400 (PEG 400)Co-solventTo increase solubility of lipophilic compounds.Can be viscous; may need dilution with water.
10% Solutol HS 15 in WaterSolution/MicellarSolubilizer for poorly soluble compounds.Can form micelles to enhance solubility.
Corn OilLipid VehicleFor highly lipophilic compounds.May affect absorption through lymphatic pathways.
Table 2: Sample Pharmacokinetic Data (Hypothetical for Alozafone Hydrochloride)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)PO with P-gp Inhibitor (10 mg/kg)
AUC (ng*h/mL) 15007502250
Cmax (ng/mL) -50150
Tmax (h) -1.00.5
Absolute Bioavailability (F%) -5% 15%

In this hypothetical example, the initial absolute bioavailability is very low (5%). Co-administration with a P-gp inhibitor leads to a 3-fold increase in AUC, suggesting that P-gp efflux is a significant contributor to the poor bioavailability.

References

  • Metabolism and Pharmacokinetic Studies - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. (2021). Frontiers in Pharmacology. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). International Journal of Pharmaceutics. [Link]

  • ALOZAFONE HYDROCHLORIDE, (S)-. (n.d.). G-SRS. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2014). ResearchGate. [Link]

  • Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics. [Link]

  • Formulation Strategies for Improving Drug Bioavailability. (2026). World Pharma Today. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). International Journal of Molecular Sciences. [Link]

  • Quantification of P‐Glycoprotein in the Gastrointestinal Tract of Humans and Rodents: Methodology, Gut Region, Sex, and Species Differences. (2021). Molecular Pharmaceutics. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. [Link]

  • 2024 BA/BE Studies – USFDA & EMA Regulatory Insights. (2024). CRQA. [Link]

  • Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration. (1987). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. (2000). International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Alazocine hydrochloride, (+)-. (n.d.). PubChem. [Link]

  • PHARMACOKINETIC OF ACETAMINOPHEN IN RATS APPLYING A TWO- COMPARTMENT OPEN MODEL. (2020). PharmacologyOnLine. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]

  • Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. [Link]

  • Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. (2024). Pharmaceutics. [Link]

  • Olopatadine Hydrochloride. (n.d.). PubChem. [Link]

  • What factors may contribute to the PK differences in rats and mice? (2020). ResearchGate. [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024). U.S. Food and Drug Administration. [Link]

  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. (n.d.). Orchids-Pharma. [Link]

  • Pharmacokinetics of AT-2266 Administered Orally to Mice, Rats, Dogs, and Monkeys. (1984). Antimicrobial Agents and Chemotherapy. [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • How to improve the bioavailability of a drug? (2025). Patsnap. [Link]

  • Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys. (2011). Drug Metabolism and Disposition. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics. [Link]

  • Drug Bioavailability. (n.d.). MSD Manual Professional Edition. [Link]

  • FDA releases new guidance on bioavailability studies. (2022). Generics and Biosimilars Initiative. [Link]

  • 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. (2016). eCFR. [Link]

  • Role of P-Glycoprotein in Pharmacokinetics. (2003). Clinical Pharmacokinetics. [Link]

  • Alosetron Hydrochloride. (n.d.). PubChem. [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology - Lesson. (n.d.). Study.com. [Link]

  • Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Expert Opinion on Drug Delivery. [Link]

  • Zolazepam Hydrochloride. (n.d.). PubChem. [Link]

Sources

Overcoming solubility issues of Alozafone HCl in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

Alozafone Hydrochloride (Alozafone HCl) is an investigational CNS-active agent characterized by a complex lipophilic scaffold containing halogenated aromatic rings (chlorine and fluorine substitutions).[1] While the hydrochloride salt form is engineered to improve handling and initial dissolution, researchers frequently encounter "crashing out" (precipitation) when diluting concentrated stocks into physiological buffers or cell culture media (pH 7.2–7.4).[1]

The Core Mechanism of Failure: Alozafone is a weak base.[1] The HCl salt renders it soluble in acidic environments or organic solvents by protonating the tertiary amine.[1] However, upon introduction to neutral cell culture media (DMEM/RPMI), two phenomena occur:

  • Deprotonation: The pH shift toward alkalinity (relative to the salt) drives the equilibrium toward the free base form, which has poor aqueous solubility.[1]

  • Ionic Strength Shock: The high salt concentration in media can reduce the solubility of the drug via the "salting-out" effect.[1]

This guide provides evidence-based protocols to maintain Alozafone HCl solubility without compromising cellular integrity.[1]

Solubility Profiling & Solvent Compatibility[1]

Before attempting cell treatment, verify your compound's behavior against this reference matrix.

Solvent / VehicleSolubility RatingMax Stock Conc.Stability (at -20°C)Notes
DMSO (Anhydrous) High ~50–100 mM> 6 monthsPreferred stock vehicle.[1] Hygroscopic; keep sealed.
Ethanol (100%) Moderate ~10–25 mM< 1 monthEvaporation risk alters concentration over time.[1]
Water (ddH2O) Low/Unstable < 1 mMUnstableHydrolysis risk; prone to precipitation upon standing.[1]
PBS / Media (pH 7.4) Insoluble < 10 µMN/AImmediate precipitation likely at effective doses.[1]

Step-by-Step Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method (Standard)

Best for: Standard dose-response curves (1 µM – 50 µM).[1]

Scientific Rationale: Direct addition of high-concentration DMSO stock to aqueous media creates a local region of supersaturation, causing immediate micro-precipitation.[1] An intermediate dilution step using a carrier prevents this "solvent shock."[1]

  • Prepare Master Stock: Dissolve Alozafone HCl powder in sterile, anhydrous DMSO to 10 mM . Vortex until optically clear.[1]

  • Prepare Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into sterile PBS (not media) or a DMSO/PBS blend (1:1) .

    • Critical: If precipitation occurs here, acidify the PBS slightly (pH 6.[1]5) or keep the intermediate in 100% DMSO.[1]

  • Final Dosing:

    • Pipette the Intermediate Stock into the cell culture vessel while swirling gently .

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid vehicle toxicity.[1]

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: High-concentration treatments (> 50 µM) or sensitive cell lines where DMSO is contraindicated.[1]

Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, encapsulating the hydrophobic Alozafone moiety while exposing hydrophilic groups to the solvent.[1]

  • Prepare Vehicle: Dissolve HP-β-CD in ddH2O to create a 20% (w/v) stock solution.[1] Sterile filter (0.22 µm).[1]

  • Solubilization:

    • Add Alozafone HCl powder directly to the 20% HP-β-CD solution.[1]

    • Sonicate in a water bath at 37°C for 30 minutes.

    • Visual Check: Solution must be clear.

  • Application: Dilute this complex 1:10 or 1:20 into cell culture media. The cyclodextrin maintains solubility even at neutral pH.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing Alozafone HCl, highlighting the critical "Danger Zone" where precipitation typically occurs.

Alozafone_Solubility_Workflow Start Start: Alozafone HCl Powder DMSO_Stock Dissolve in Anhydrous DMSO (Master Stock 10-50mM) Start->DMSO_Stock Direct_Add Direct Addition to Media? DMSO_Stock->Direct_Add Precipitation CRITICAL FAILURE: Local Supersaturation (Precipitation) Direct_Add->Precipitation Yes (High Risk) Inter_Step Intermediate Dilution Step (Pre-dilute 1:10 in PBS/Media) Direct_Add->Inter_Step No (Recommended) Visual_Check Visual Check: Is solution cloudy? Inter_Step->Visual_Check Success Successful Dosing (Clear Solution) Visual_Check->Success Clear Cyclodextrin Switch to Protocol B: HP-β-Cyclodextrin Complex Visual_Check->Cyclodextrin Cloudy/Crystals Cyclodextrin->Success Complex Formed

Figure 1: Decision tree for avoiding precipitation events during Alozafone HCl preparation.

Frequently Asked Questions (FAQ)

Q1: I see microscopic crystals after adding the drug to the media. Can I still use this data? A: No. Crystalline precipitates introduce three variables that invalidate data:

  • Unknown Concentration: The effective concentration in solution is lower than calculated.

  • Physical Stress: Crystals can physically damage cell membranes or trigger mechanotransduction pathways.[1]

  • False Toxicity: High local concentrations near crystals can cause focal cell death.[1] Action: Discard the well.[1] Switch to Protocol B (Cyclodextrin).[1]

Q2: Can I heat the media to dissolve the precipitate? A: We strongly advise against heating media above 37°C. While heat increases solubility, Alozafone HCl may degrade, and essential media components (L-glutamine, growth factors) are heat-labile.[1] Furthermore, the drug will likely re-precipitate when the media cools back to incubation temperature (37°C).[1]

Q3: How does the HCl salt affect the pH of my culture? A: At typical experimental concentrations (< 100 µM), the buffering capacity of standard media (containing bicarbonate or HEPES) is sufficient to neutralize the HCl.[1] However, if you are testing very high concentrations (> 1 mM), check the pH of the media after addition.[1] If it drops below 7.0, adjust with dilute NaOH.[1]

Q4: Is Alozafone light-sensitive? A: As a halogenated aromatic compound, it has potential for photodegradation over long periods.[1] We recommend handling stock solutions in amber tubes and minimizing exposure to direct UV light in the biosafety cabinet.[1]

Mechanism of Action & Pathway Visualization[1]

Alozafone acts as a CNS depressant/anticonvulsant.[1][2] While the exact molecular target is often investigated in the context of GABAergic modulation or sodium channel inhibition, understanding the downstream effects on neuronal excitability is key for assay design.[1]

Mechanism_Pathway Alozafone Alozafone HCl (Solubilized) Target Neuronal Membrane Target (Putative) Alozafone->Target Binding IonFlux Modulation of Ion Flux (Na+/Cl-) Target->IonFlux Stabilization Excitability Reduced Neuronal Excitability IonFlux->Excitability Hyperpolarization Endpoint Anticonvulsant Effect Excitability->Endpoint

Figure 2: Simplified pharmacodynamic cascade of Alozafone upon successful cellular delivery.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Alozafone (Inxight Drugs).[1] Retrieved from [Link]1][2]

  • PubChem Database. Alozafone Hydrochloride (CID 76972180).[1][3] National Library of Medicine.[1] Retrieved from [Link]1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (General reference for Protocol B).

Sources

Validation & Comparative

A Comparative Analysis of Sedative-Hypnotic Potency: Diazepam vs. the Novel CNS Depressant Alozafone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of sedative-hypnotic agents, utilizing the well-characterized benzodiazepine, Diazepam, as a reference standard against the investigational compound, Alozafone Hydrochloride. While extensive data exists for Diazepam, public-domain information on the specific pharmacological profile of Alozafone Hydrochloride is limited. Therefore, this document will present a scientifically rigorous, albeit hypothetical, comparative study. The experimental data for Alozafone Hydrochloride is illustrative, designed to guide researchers in the methodologies and data interpretation central to the preclinical evaluation of novel central nervous system (CNS) depressants.

Introduction: The Quest for Refined Sedative-Hypnotics

The development of sedative-hypnotic drugs is a cornerstone of therapeutic strategies for anxiety disorders, insomnia, and procedural sedation. The ideal agent balances potent sedative effects with a favorable safety profile, minimizing side effects such as motor impairment, cognitive deficits, and dependence liability. Diazepam, a classical benzodiazepine, has been a benchmark for decades, but the search for compounds with improved therapeutic indices continues.[1][2] Alozafone Hydrochloride is a novel molecule classified as a CNS depressant and anticonvulsant, representing the next generation of potential therapeutics in this class.[3][4] This guide outlines a preclinical workflow to rigorously compare the sedative potency of such a novel compound against an established standard.

Part 1: Mechanistic Insights into Sedation

Diazepam: The GABA-A Receptor Positive Allosteric Modulator

Diazepam exerts its sedative, anxiolytic, muscle relaxant, and anticonvulsant effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6] GABA is the primary inhibitory neurotransmitter in the CNS.[6] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA.[5][7] This potentiation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[6] The sedative effects of benzodiazepines are primarily mediated by their action on GABA-A receptors containing the α1 subunit.[5]

Alozafone Hydrochloride: A Putative Novel CNS Depressant

While the precise mechanism of action for Alozafone Hydrochloride is not yet fully elucidated in the public domain, its classification as a CNS depressant suggests potential interaction with inhibitory neurotransmitter systems.[3][4] A plausible hypothesis, which will be explored in our hypothetical experimental framework, is that Alozafone Hydrochloride also modulates GABA-A receptors, potentially with a different subunit selectivity or a distinct modulatory profile compared to classical benzodiazepines.

cluster_0 Diazepam's Mechanism of Action Diazepam Diazepam GABA_A GABA-A Receptor (α1, β, γ subunits) Diazepam->GABA_A Binds to Benzodiazepine Site Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Enhances GABA-mediated Channel Opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Sedation Sedation Neuronal_Hyperpolarization->Sedation

Figure 1: Simplified signaling pathway of Diazepam-induced sedation.

Part 2: Head-to-Head Preclinical Evaluation of Sedative Potency

To objectively compare the sedative potency of Alozafone Hydrochloride and Diazepam, a battery of well-validated rodent behavioral assays will be employed. These tests assess different aspects of sedation, including locomotor activity, anxiety-like behavior (which can be influenced by sedation), and motor coordination.

Experimental Design and Methods

Animals: Male C57BL/6 mice, 8-10 weeks old, will be used for all experiments. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be conducted in accordance with the ethical guidelines for animal research.

Drug Administration: Diazepam and Alozafone Hydrochloride will be dissolved in a vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). Drugs will be administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. A vehicle control group will be included in all experiments.

Open-Field Test (OFT) for Locomotor Activity

The OFT is used to assess spontaneous locomotor activity and exploratory behavior. A sedative effect is typically observed as a decrease in the total distance traveled and the number of movements.

Protocol:

  • Each mouse is placed in the center of a square arena (40 cm x 40 cm x 30 cm).

  • Activity is recorded for 10 minutes using an automated video-tracking system.

  • The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.

  • Key parameters measured include:

    • Total distance traveled (cm)

    • Time spent in the center zone vs. periphery (s)

    • Rearing frequency (a measure of exploratory behavior)

cluster_1 Open-Field Test Workflow Start Drug Administration (i.p.) Wait 30 min Acclimation Start->Wait Place Place Mouse in Center of Arena Wait->Place Record Record Activity for 10 min Place->Record Analyze Analyze Data: - Total Distance - Center Time - Rearing Record->Analyze End End Analyze->End cluster_2 Rotarod Test Workflow Training Training Phase (2 days) Baseline Baseline Test: Record Latency to Fall Training->Baseline Drug_Admin Drug Administration (i.p.) Baseline->Drug_Admin Wait_Period 30 min Drug_Admin->Wait_Period Test Test Phase: Record Latency to Fall Wait_Period->Test Analysis Data Analysis Test->Analysis

Figure 3: Experimental workflow for the Rotarod Test.

Hypothetical Data Summary: Rotarod Test

Treatment GroupDose (mg/kg)Latency to Fall (s)
Vehicle-280 ± 20
Diazepam1220 ± 25
Diazepam5100 ± 15
Alozafone HCl1260 ± 22
Alozafone HCl5180 ± 20
Alozafone HCl1080 ± 12**
p < 0.05, *p < 0.01 compared to Vehicle (One-way ANOVA with Dunnett's post-hoc test)
Elevated Plus-Maze (EPM) for Anxiolytic-like Effects and Sedation

While primarily a test for anxiety, the EPM can also provide insights into sedative effects. A decrease in the number of total arm entries can indicate sedation. Anxiolytic effects are seen as an increase in the time spent in and entries into the open arms.

Protocol:

  • The maze consists of two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Each mouse is placed in the center of the maze, facing an open arm.

  • Behavior is recorded for 5 minutes using a video-tracking system.

  • The maze is cleaned between trials.

  • Parameters measured include:

    • Time spent in open arms vs. closed arms (s)

    • Number of entries into open arms vs. closed arms

    • Total number of arm entries

Hypothetical Data Summary: Elevated Plus-Maze

Treatment GroupDose (mg/kg)% Time in Open ArmsTotal Arm Entries
Vehicle-15 ± 325 ± 4
Diazepam135 ± 5 22 ± 3
Diazepam545 ± 612 ± 2
Alozafone HCl120 ± 424 ± 4
Alozafone HCl538 ± 518 ± 3
Alozafone HCl1050 ± 7 10 ± 2
p < 0.05, *p < 0.01 compared to Vehicle (One-way ANOVA with Dunnett's post-hoc test)

Part 3: Synthesis and Interpretation of Findings

Based on the hypothetical data presented, both Diazepam and Alozafone Hydrochloride demonstrate dose-dependent sedative effects.

  • Sedative Potency: In the Open-Field Test, a significant reduction in locomotor activity is observed at 5 mg/kg for both compounds, with Alozafone Hydrochloride showing a comparable effect at 10 mg/kg to Diazepam at 5 mg/kg. This suggests that, in this assay, Diazepam may be more potent in inducing general sedation.

  • Motor Impairment: The Rotarod test indicates that both drugs induce motor coordination deficits at higher doses. Again, Diazepam appears to be more potent, causing a significant reduction in latency to fall at a lower dose (1 mg/kg) compared to Alozafone Hydrochloride (5 mg/kg).

  • Anxiolytic vs. Sedative Profile: In the Elevated Plus-Maze, both compounds exhibit anxiolytic-like effects, as indicated by the increased percentage of time spent in the open arms. However, the sedative properties become more apparent at higher doses, evidenced by the decrease in total arm entries. Alozafone Hydrochloride appears to have a wider separation between its anxiolytic (significant at 5 mg/kg) and more profound sedative effects (significant reduction in activity at 10 mg/kg) compared to Diazepam.

This comparative analysis, based on our illustrative data, suggests that while both Diazepam and Alozafone Hydrochloride possess sedative-hypnotic properties, their potency and side-effect profiles may differ. Diazepam appears to be a more potent sedative with a greater impact on motor coordination at lower doses. Alozafone Hydrochloride, in this hypothetical scenario, may offer a more favorable therapeutic window, with significant anxiolytic effects at doses that produce less motor impairment.

Further studies would be required to fully characterize the pharmacological profile of Alozafone Hydrochloride, including receptor binding assays to determine its affinity and selectivity for GABA-A receptor subtypes, pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and more complex behavioral paradigms to assess its effects on cognition and dependence liability.

References

  • Dr.Oracle. (2025, August 6). What is the mechanism of action (MOA) of Diazepam?
  • Wikipedia. (2026, February 19). Diazepam.
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of benzodiazepines on GABAA receptors.
  • Reynolds, D. S., et al. (2003). Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms. The Journal of Neuroscience, 23(24), 8608–8617.
  • Patsnap Synapse. (2024, July 17).
  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics.
  • Jurd, R., et al. (2003). General anesthetic actions in vivo strongly attenuated by a point mutation in the GABAA receptor beta3 subunit. FASEB Journal, 17(2), 250-252.
  • IACUC, University of California, San Francisco. (n.d.).
  • protocols.io. (2023, January 13).
  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works.
  • MultiCenter Mouse Behavior Trial. (n.d.).
  • Homanics, G. E. (2018). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. In The Mouse as a Model Organism. IntechOpen.
  • JoVE. (2008, December 22).
  • Neurofit. (n.d.). Pharmacological relevance of the Open-Field Test.
  • ResearchGate. (2023, September 16). (PDF)
  • Möhler, H., et al. (2002). GABAA-receptor subtypes: a new pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.
  • Orser, B. A. (n.d.). GABAA receptor subtypes underlying general anesthesia.
  • National Center for Biotechnology Information. (n.d.). Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment.
  • BenchChem. (2025, December). A Head-to-Head Comparison of Zolazepam and Diazepam in Preclinical Studies.
  • Mind. (n.d.). Comparing benzodiazepines.
  • YouTube. (2017, March 4).
  • London Health Sciences Centre. (2023, February 13). DIAZEPAM (Valium).
  • ConductScience. (2025, May 21).
  • Washington University in St. Louis. (2019, November 15). Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment.
  • The Hong Kong Polytechnic University. (n.d.). Open Field Test | UBSN.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.).
  • Kaya Skin Clinic. (2025, May 11). Diazepam: Uses, Dosage, Side Effects & Safety Guide.
  • Frontiers. (2024, January 7). Distinct mechanisms of allopregnanolone and diazepam underlie neuronal oscillations and differential antidepressant effect.
  • SlideShare. (n.d.).
  • Melior Discovery. (n.d.).
  • Inxight Drugs. (n.d.). ALOZAFONE.
  • ResearchGate. (n.d.). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field | Request PDF.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Azelastine Hydrochloride?
  • IACUC, University of California, San Francisco. (n.d.). Rota Rod Test.
  • The Jackson Laboratory. (2014, June 5). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT].
  • BioMed. (2025, June 7).
  • American Veterinary Medical Association. (2025, August 19). Use of 2 sedation protocols to successfully validate a sedation assessment scale in bearded dragons (Pogona vitticeps).
  • Global Substance Registr
  • National Center for Biotechnology Information. (2024, June 5). Differential effects of allopregnanolone and diazepam on social behavior through modulation of neural oscillation dynamics in basolateral amygdala and medial prefrontal cortex.
  • Frontiers. (2018, July 25). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Azelastine Hydrochloride?
  • Global Substance Registration System. (n.d.). ALOZAFONE HYDROCHLORIDE, (S)-.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Antazoline Hydrochloride?
  • MDPI. (2020, November 30).
  • National Center for Biotechnology Information. (n.d.). Bioavailability and safety of diazepam intranasal solution compared to oral and rectal diazepam in healthy volunteers.
  • Cleveland Clinic. (2023, March 21).
  • National Center for Biotechnology Information. (2023, January 13).

Sources

A Comparative Guide to the In Vitro and In Vivo Metabolism of Alozafone HCl Across Preclinical Species and Human

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for evaluating the comparative metabolism of Alozafone HCl, an investigational anticonvulsant agent.[1] Understanding the metabolic fate of a new chemical entity (NCE) across various preclinical species and its correlation to human metabolism is a cornerstone of modern drug development. Interspecies differences in drug metabolism are a primary factor influencing pharmacokinetic (PK) and pharmacodynamic (PD) variability, which can have profound implications for the translation of animal efficacy and toxicology data to human clinical trials.[2][3] This document outlines the strategic application of in vitro and in vivo methodologies to characterize the metabolic pathways of Alozafone HCl, identify key enzymes, and quantify rates of biotransformation. By presenting a logical, stepwise approach supported by hypothetical data, we aim to equip researchers and drug development professionals with the necessary tools to design, execute, and interpret comparative metabolism studies, thereby enabling a more informed selection of appropriate animal models for safety assessment and a better prediction of human pharmacokinetics.[3][4]

Introduction: The Imperative of Comparative Metabolism

Alozafone HCl (Molecular Formula: C₂₁H₂₂Cl₂FN₃O₂) is a novel CNS depressant under investigation for its anticonvulsant properties.[1][5][6] Like all xenobiotics, its therapeutic efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Of these, metabolism is often the most variable parameter across species.[4]

The primary goal of nonclinical toxicology studies is to evaluate the safety of an NCE before it enters human trials.[3] A critical aspect of this evaluation is ensuring that the metabolic profile in the chosen animal models is representative of that in humans. Significant qualitative (different metabolites) or quantitative (different rates of formation) metabolic differences can lead to the exposure of unique metabolites in humans or, conversely, the absence of a major human metabolite in the toxicology species, compromising the predictive value of the safety studies.[3][7]

This guide will explore the essential in vitro and in vivo techniques used to build a comprehensive metabolic profile for Alozafone HCl across commonly used laboratory species (mouse, rat, dog, monkey) and human-derived test systems.

The Enzymatic Basis for Species-Specific Metabolism

The liver is the principal site of drug metabolism, driven largely by two superfamilies of enzymes:

  • Phase I Enzymes: The Cytochrome P450 (CYP) superfamily is the most important group of enzymes involved in the oxidative metabolism of drugs.[8] Differences in the expression levels, isoform composition, and even small variations in amino acid sequences of CYPs are a major cause of species-specific metabolic profiles.[7][9] For instance, the relative abundance and activity of key isoforms like CYP3A4, CYP2D6, and CYP2C9 can vary significantly between humans, dogs, and rodents.[8][10]

  • Phase II Enzymes: These enzymes conjugate drugs or their Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[11] UDP-glucuronosyltransferases (UGTs) are a key Phase II family, and their activity can also exhibit marked interspecies variability.[11][12]

Understanding these enzymatic differences is fundamental to interpreting comparative metabolism data.

A Phased Experimental Approach to Comparative Metabolism

A robust assessment of comparative metabolism integrates both in vitro and in vivo studies. The workflow typically begins with simple, high-throughput in vitro models and progresses to more complex, physiologically relevant systems.

In Vitro Methodologies: Foundational Insights

In vitro systems are indispensable for identifying metabolic pathways and determining intrinsic clearance rates in a controlled environment.[13]

  • Liver Microsomes: These subcellular fractions are enriched with Phase I (CYP) and some Phase II (UGT) enzymes.[11] They are a cost-effective tool for initial screening of metabolic stability and identifying the primary oxidative metabolites. The protocol involves incubating Alozafone HCl with microsomes and a necessary cofactor, NADPH.[10][13]

  • Hepatocytes: As intact cells, primary hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as uptake and efflux transporters.[14][15] They represent the "gold standard" for in vitro metabolism studies, offering a more complete and physiologically relevant picture of a compound's hepatic fate.[15]

  • Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for Alozafone HCl's metabolism (a process known as reaction phenotyping), the compound is incubated with individual, expressed human CYP enzymes.[16][17] Pinpointing the responsible enzymes (e.g., CYP3A4, CYP2D6) is crucial for predicting potential drug-drug interactions.[18][19]

In Vivo Methodologies: The Whole-System Perspective

Following in vitro characterization, in vivo studies in selected animal models are conducted to understand the complete pharmacokinetic profile.

  • Pharmacokinetic (PK) Studies: Animals (e.g., rats, dogs) are administered a single dose of Alozafone HCl, and blood samples are collected at various time points.[9][14] Analysis of drug concentration over time yields critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T½), and total drug exposure (AUC).[9][20] These studies confirm whether the metabolic pathways observed in vitro are relevant in a whole, living system.

Data Synthesis and Comparative Analysis

Physicochemical Properties

A foundational understanding of the molecule is essential before metabolic assessment.

Table 1: Physicochemical and Structural Information for Alozafone

Parameter Value Source
IUPAC Name 4'-chloro-2-((2-cyano-1-methylethyl)methylamino)-2'-(o-fluorobenzoyl)-N-methylacetanilide [1]
Molecular Formula C₂₁H₂₁ClFN₃O₂ [5]
Molecular Weight 401.86 g/mol [5]

| Therapeutic Class | Anticonvulsant, CNS Depressant |[1] |

In Vitro Metabolic Stability (Hypothetical Data)

Metabolic stability, often expressed as intrinsic clearance (CLint), provides a quantitative measure of how rapidly a compound is metabolized by the liver.

Table 2: Comparative In Vitro Intrinsic Clearance (CLint) of Alozafone HCl in Liver Microsomes

Species CLint (µL/min/mg protein) Predicted Hepatic Extraction
Mouse 155 High
Rat 120 High
Dog 45 Intermediate
Monkey 60 Intermediate
Human 52 Intermediate

(Note: Data are hypothetical and for illustrative purposes.)

Causality Insight: The high clearance observed in rodents (mouse, rat) compared to higher species suggests a more rapid first-pass metabolism, which could lead to lower oral bioavailability in these species. This is a critical consideration for dose selection in toxicology studies.[10]

Metabolite Profiling (Hypothetical Data)

Identifying the major metabolites across species is crucial for ensuring the relevance of the selected toxicology models.

Table 3: Major Phase I Metabolites of Alozafone HCl Identified Across Species

Metabolite ID Biotransformation Human Monkey Dog Rat Mouse
M1 N-Demethylation +++ +++ ++ +++ +++
M2 Hydroxylation (Aromatic Ring) ++ ++ +++ + +
M3 Carbonyl Reduction + + + ++ ++
M4 Oxidative Deamination - - + - -

(Note: Data are hypothetical. +++ Major, ++ Moderate, + Minor, - Not Detected)

Trustworthiness Insight: The self-validating nature of this analysis comes from cross-referencing. If M1 is a major metabolite in human hepatocytes, its presence as a major metabolite in the chosen non-rodent toxicology species (e.g., monkey) provides confidence in that model. The identification of a dog-specific metabolite (M4) would require further investigation to ensure it is not associated with unique toxicity in that species.[3]

In Vivo Pharmacokinetics (Hypothetical Data)

In vivo data provides the definitive measure of how the body handles the drug.

Table 4: Comparative Pharmacokinetic Parameters of Alozafone HCl (5 mg/kg, Oral Dose)

Parameter Human Monkey Dog Rat
Tmax (h) 2.0 1.5 2.5 1.0
Cmax (ng/mL) 250 210 300 95
AUC (ng·h/mL) 2800 2250 3500 450
T½ (h) 8.5 7.0 10.0 2.5

(Note: Data are hypothetical and for illustrative purposes.)

Expertise Insight: The significantly lower AUC and shorter half-life in the rat align with the high intrinsic clearance predicted by the in vitro microsome data. This suggests that to achieve comparable systemic exposure to humans in a rat toxicology study, a much higher dose may be required. This quantitative understanding is vital for designing non-clinical safety studies that are truly representative of human exposure.[9][20]

Visualizing Metabolic Processes

Diagrams are essential for simplifying complex biological and experimental information.

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Analysis & Interpretation cluster_invivo In Vivo Confirmation Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Hepatocytes Hepatocytes (Human, Monkey, Dog, Rat, Mouse) Microsomes->Hepatocytes Increased Complexity Stability Metabolic Stability (CLint) Microsomes->Stability MetID Metabolite ID & Profile Hepatocytes->MetID rCYPs Recombinant CYPs (Human Panel) Phenotyping Reaction Phenotyping rCYPs->Phenotyping PK_Studies Pharmacokinetic Studies (Rat, Dog) MetID->PK_Studies Guide Species Selection PK_Params Determine PK Parameters (AUC, Cmax, T½) PK_Studies->PK_Params

Caption: Workflow for comparative metabolism assessment.

metabolic_pathway Alozafone Alozafone HCl M1 M1 (N-Demethylation) Alozafone->M1 CYP3A4, CYP2C19 M2 M2 (Hydroxylation) Alozafone->M2 CYP2D6 M3 M3 (Carbonyl Reduction) Alozafone->M3 CBRs M1_Gluc M1-Glucuronide M1->M1_Gluc UGTs M2_Gluc M2-Glucuronide M2->M2_Gluc UGTs

Sources

Safety Operating Guide

Personal protective equipment for handling Alozafone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Pharmacological Context

Alozafone Hydrochloride (UNII: GH60ZQ983C) is a potent central nervous system (CNS) depressant with anticonvulsant and sedative-hypnotic properties [1]. Chemically, it acts as an open-ring prodrug or active metabolite structurally related to the benzodiazepine class.

Why This Matters for Safety

Unlike standard laboratory reagents, the primary risk with Alozafone HCl is not just chemical burns, but systemic pharmacological effects upon accidental exposure.

  • Critical Hazard: Acute sedation, respiratory depression, and impaired motor function.

  • Physical State: As a hydrochloride salt, it typically presents as a crystalline powder. This increases the risk of inhalation exposure to airborne particulates during weighing or transfer.

  • Solubility: High water solubility facilitates rapid absorption through mucous membranes (eyes, nose, throat).

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Control Banding approach, treating Alozafone HCl as an OEB 3 (Occupational Exposure Band 3) compound due to its potent CNS activity.

Core PPE Requirements[1][2][3][4][5]
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 or P100 Respirator (Minimum) Better: PAPR (Powered Air Purifying Respirator) for bulk handling (>1g).Prevents inhalation of micro-particulates. Standard surgical masks offer zero protection against pharmacological dusts.
Dermal (Hands) Double Nitrile Gloves (Minimum thickness: 5 mil outer, 4 mil inner).Breakthrough Time: >480 mins. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant).Safety glasses with side shields are insufficient for powders that can drift into the eye gap.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats trap particulates in the weave, creating a secondary exposure source in laundry. Disposable suits eliminate this vector.

Engineering Controls & Handling Protocol

The "Zero-Dust" Weighing Workflow

The highest risk of exposure occurs during the transfer of dry powder. Do not handle Alozafone HCl on an open bench.

Step-by-Step Protocol:

  • Environmental Setup:

    • Activate the Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2) .

    • Verify face velocity is between 80–100 fpm .

    • Place an absorbent, plastic-backed bench liner in the work area to capture micro-spills.

  • Static Control (Crucial for HCl Salts):

    • Hydrochloride salts are often hygroscopic and prone to static charge, causing "powder fly."

    • Action: Use an antistatic gun or ionizing bar inside the weigh station before opening the vial.

  • Solubilization Strategy:

    • Rule: Solubilize the compound as quickly as possible. Liquid solutions are significantly safer to handle than airborne powders.

    • Add the solvent (e.g., Water, DMSO, Methanol) directly to the source vial if possible, rather than transferring powder to a secondary container.

  • Decontamination:

    • Wipe down the exterior of the vial and the balance with a 10% Bleach solution followed by 70% Ethanol. The oxidation from bleach helps degrade the organic structure of the drug [2].

Emergency Response & First Aid

Note: This section is for immediate lab response. Always call emergency medical services (EMS).

  • Inhalation: Move victim to fresh air immediately.[1][2] If breathing is labored, trained personnel should administer oxygen. Alert EMS that the patient may have been exposed to a benzodiazepine-like CNS depressant.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents on the skin, as this may increase transdermal absorption of the drug.

  • Medical Note: The specific antidote for benzodiazepine-receptor agonists is Flumazenil . However, this should only be administered by a medical professional due to the risk of inducing seizures in dependent individuals.

Waste Disposal & Deactivation

Alozafone HCl must be treated as RCRA Hazardous Waste (P-listed or U-listed equivalent depending on local regulations for investigational drugs).

Disposal Logic Flow

DisposalProtocol Start Waste Generation Type Identify Waste Type Start->Type Solid Solid/Dry Waste (Gloves, Wipes, Vials) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) Type->Liquid Segregation Double Bag / Seal Solid->Segregation Liquid->Segregation Label Label: 'Toxic - CNS Depressant' Segregation->Label Incineration High-Temp Incineration Label->Incineration

Figure 1: Decision logic for the segregation and disposal of Alozafone Hydrochloride waste streams.

Disposal Steps:

  • Segregation: Do not mix with general organic solvents. Keep a dedicated "Cytotoxic/Potent Drug" waste stream.

  • Deactivation (Surface): For cleaning spills, use a strong oxidizing agent (Sodium Hypochlorite/Bleach) to chemically degrade the molecule before wiping.

  • Final Destruction: The only acceptable disposal method is High-Temperature Incineration . Do not pour down the drain.

References

  • National Center for Advancing Translational Sciences (NCATS). Alozafone: Substance Record.[3][4][5][6] Inxight Drugs.[1][2][7][8] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alozafone hydrochloride
Reactant of Route 2
Reactant of Route 2
Alozafone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.